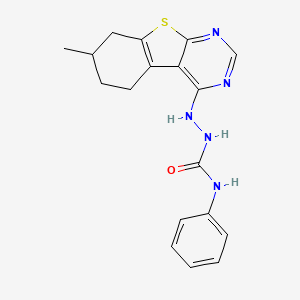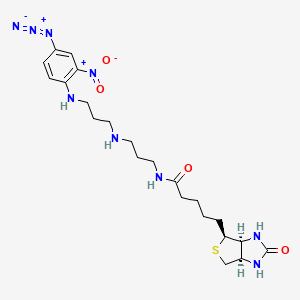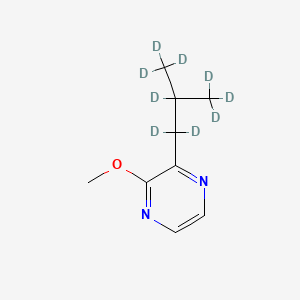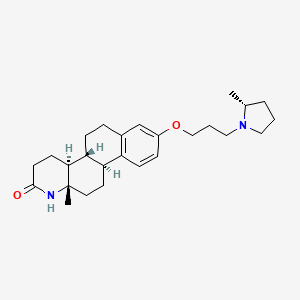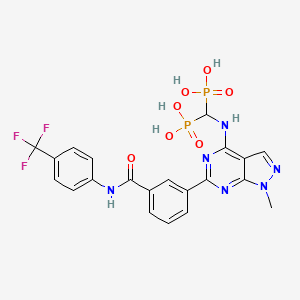
GGPPS inhibitor RB-07-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GGPPS inhibitor RB-07-16 is a novel compound designed to inhibit human geranylgeranyl pyrophosphate synthase (hGGPPS). This enzyme is crucial in the biosynthesis of geranylgeranyl pyrophosphate, a key intermediate in the prenylation of small GTP-binding proteins, which are involved in various cellular processes including cell proliferation, differentiation, and survival. RB-07-16 has shown significant antitumor efficacy in preclinical studies, particularly in multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer .
Métodos De Preparación
The synthesis of RB-07-16 involves the preparation of C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate derivatives. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bisphosphonate group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with bisphosphonate reagents.
Substitution at the C6 position: This is achieved through various substitution reactions using suitable reagents and catalysts.
Industrial production methods for RB-07-16 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
RB-07-16 undergoes several types of chemical reactions, including:
Substitution reactions: These are used to introduce various substituents at the C6 position of the pyrazolo[3,4-d]pyrimidine core.
Oxidation and reduction reactions: These may be involved in the preparation of intermediates or in the modification of functional groups.
Coupling reactions: These are used to attach the bisphosphonate group to the pyrazolo[3,4-d]pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts such as palladium or copper, and various oxidizing or reducing agents. The major products formed from these reactions are the desired C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate derivatives .
Aplicaciones Científicas De Investigación
RB-07-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: RB-07-16 serves as a valuable tool for studying the mechanisms of enzyme inhibition and the role of geranylgeranyl pyrophosphate synthase in cellular processes.
Biology: The compound is used to investigate the effects of inhibiting protein prenylation on cell signaling pathways and cellular functions.
Medicine: RB-07-16 has shown promising antitumor activity in preclinical studies, making it a potential candidate for the development of new cancer therapies. .
Mecanismo De Acción
RB-07-16 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase (hGGPPS). This enzyme is responsible for the biosynthesis of geranylgeranyl pyrophosphate, which is essential for the prenylation of small GTP-binding proteins. By inhibiting hGGPPS, RB-07-16 disrupts the prenylation process, leading to the downregulation of key signaling proteins such as Rap-1A. This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
RB-07-16 is part of a class of compounds known as C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate inhibitors. Similar compounds include:
C6-PyraP-BP: Another C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate inhibitor with similar antitumor activity.
C2-Pur-BP: A C2-substituted purine-based bisphosphonate inhibitor that also targets hGGPPS.
RB-07-16 is unique in its high metabolic stability, lack of inhibition of key CYP 450 enzymes, and good systemic circulation in animal models. These properties make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C21H19F3N6O7P2 |
|---|---|
Peso molecular |
586.4 g/mol |
Nombre IUPAC |
[[[1-methyl-6-[3-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37) |
Clave InChI |
WUZPMXBCFREYEO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



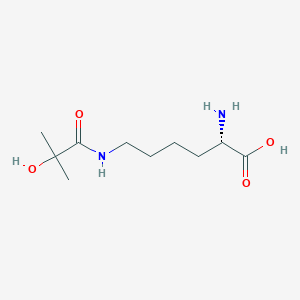
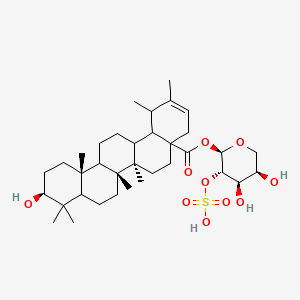
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
